N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide
Description
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide is a compound that features both difluoromethoxy and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N3O2/c14-12(15)23-10-2-1-8(5-9(10)13(16,17)18)21-11(22)7-3-4-19-20-6-7/h1-6,12H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOZHQZTFXVVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=NC=C2)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This can be achieved through radical trifluoromethylation and difluoromethylation reactions . The pyridazine-4-carboxamide moiety is then introduced through a series of coupling reactions, typically involving the use of palladium-catalyzed cross-coupling reactions .
Industrial production methods for such compounds often involve optimizing these synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process .
Chemical Reactions Analysis
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The difluoromethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives .
Scientific Research Applications
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent and specific effects . The exact pathways involved depend on the specific application and target but often include modulation of signaling pathways and inhibition of enzymatic activity .
Comparison with Similar Compounds
N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]pyridazine-4-carboxamide can be compared with other fluorinated compounds, such as:
N-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide: This compound lacks the difluoromethoxy group, which may result in different reactivity and properties.
N-[4-(difluoromethoxy)phenyl]pyridazine-4-carboxamide: This compound lacks the trifluoromethyl group, which can also lead to different chemical and biological behavior.
The uniqueness of this compound lies in the presence of both difluoromethoxy and trifluoromethyl groups, which can impart distinct properties and reactivity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
